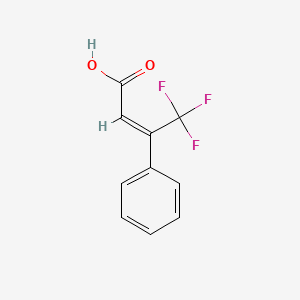

4,4,4-trifluoro-3-phenyl-2-butenoic acid

Description

In the landscape of modern organic chemistry, the deliberate incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, trifluorinated α,β-unsaturated carboxylic acids represent a class of compounds with significant potential, merging the unique electronic properties of the trifluoromethyl group with the versatile reactivity of the α,β-unsaturated carboxylic acid scaffold. This article delves into the chemical significance of this structural motif, with a specific focus on the compound 4,4,4-trifluoro-3-phenyl-2-butenoic acid.

Properties

IUPAC Name |

(Z)-4,4,4-trifluoro-3-phenylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLDRXUDBMVNKB-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)O)/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-93-3 | |

| Record name | (2Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 4,4,4 Trifluoro 3 Phenyl 2 Butenoic Acid

Direct Synthetic Pathways to 4,4,4-Trifluoro-3-phenyl-2-butenoic Acid

Direct methods offer an efficient approach to this compound, often involving condensation reactions that form the core butenoic acid structure in one step.

Perkin Condensation and Modified Protocols for (E)-4,4,4-Trifluoro-3-phenyl-2-butenoic Acid

The Perkin condensation is a classic method for the synthesis of α,β-unsaturated carboxylic acids. In the context of synthesizing the (E)-isomer of this compound, a modified Perkin condensation has been shown to be effective. sci-hub.se This reaction involves the condensation of an aromatic ketone with an acid anhydride. The presence of the trifluoromethyl group on the ketone enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. sci-hub.se

This approach is noted for its high E-selectivity, leading predominantly to the formation of the (E)-isomer. sci-hub.se The crystal structure of the resulting (E)-4,4,4-trifluoro-3-phenyl-2-butenoic acid has been characterized, confirming the stereochemistry. nih.govnih.gov In the solid state, molecules are linked by O—H⋯O hydrogen bonds, forming chains. nih.govnih.gov

Condensation Reactions Involving Activated Aromatic Ketones

The enhanced reactivity of trifluoromethyl ketones makes them suitable substrates for various condensation reactions. The substitution of a methyl group with a trifluoromethyl group in acetophenone (B1666503) significantly increases the electrophilicity of the carbonyl carbon. sci-hub.se This activation allows it to participate in condensation reactions that would otherwise be sluggish. Research has demonstrated that this principle can be applied to synthesize 3-substituted and 2,3-disubstituted-4,4,4-trifluoro-2-butenoic acids with high E-selectivity. sci-hub.se

Indirect Synthetic Routes via Key Intermediates

Strategies Utilizing Trifluoroacetylacetates and Related β-Keto Esters

β-Keto esters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are versatile intermediates in organic synthesis. One strategy involves the reaction of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) in the presence of a base to produce this key β-keto ester. google.com This intermediate can then be further manipulated to yield the desired butenoic acid derivative.

Approaches from Trifluoromethyl Ketones and Carboxylic Acid Precursors

The synthesis of trifluoromethyl ketones is a critical step in many synthetic routes. A straightforward method for their preparation involves the nucleophilic trifluoromethylation of readily available methyl esters using fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme. beilstein-journals.orgnih.gov This method is applicable to a wide range of aromatic methyl esters. beilstein-journals.orgnih.gov Once formed, these trifluoromethyl ketones can serve as precursors to this compound through subsequent reactions.

Another approach involves the palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds to produce aryl trifluoromethyl ketones. researchgate.net This catalytic process is based on the oxidative addition of the ester to a palladium(0) complex, followed by transmetalation and reductive elimination. researchgate.net

Synthesis through 4,4,4-Trifluoro-3-oxobutanoic Acid Derivatives

Derivatives of 4,4,4-trifluoro-3-oxobutanoic acid are valuable intermediates. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate can be hydrolyzed in the presence of an acid catalyst to yield 4,4,4-trifluoro-3-oxobutanoic acid. google.com This carboxylic acid can then be a precursor in subsequent steps.

A related method involves the synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid. google.comgoogle.com This is achieved by reacting 2,4,5-trifluorophenylacetonitrile (B1303388) with ethyl α-bromoacetate and zinc in tetrahydrofuran, followed by hydrolysis with sodium hydroxide (B78521) and acidification. google.comgoogle.com While this specific product has a different substitution pattern on the phenyl ring, the underlying synthetic strategy of building the butanoic acid chain and then introducing the double bond is relevant.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of individual enantiomers of this compound is paramount for its application in fields where stereochemistry dictates efficacy and function. Researchers have developed several stereoselective routes to obtain the desired chiral fluorinated building blocks.

Asymmetric Hydrogenation of Prochiral α,β-Unsaturated Trifluoromethyl Carboxylic Acids

Asymmetric hydrogenation stands out as one of the most direct and atom-economical methods for establishing chirality. nih.govsemanticscholar.org This approach involves the reduction of the carbon-carbon double bond in a prochiral α,β-unsaturated trifluoromethyl carboxylic acid or its ester equivalent using a chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are widely employed for the asymmetric hydrogenation of olefins. nih.govsemanticscholar.orgresearchgate.net For α,β-unsaturated carboxylic acids, rhodium and ruthenium catalysts are often effective due to the coordinating ability of the carboxyl group. nih.govsemanticscholar.orgresearchgate.net In cases involving weakly coordinating groups, iridium complexes have proven to be the most effective catalysts. nih.govsemanticscholar.orgresearchgate.net

The success of asymmetric hydrogenation hinges on the design of the chiral ligand complexed to the metal center. These ligands create a chiral environment that directs the approach of hydrogen to one face of the prochiral substrate, leading to the preferential formation of one enantiomer.

Cinchona Alkaloid Modified Palladium: Cinchona alkaloids are a well-established class of chiral modifiers for heterogeneous asymmetric hydrogenation, particularly with palladium and platinum catalysts. nih.govacs.org These alkaloids can be used to modify the surface of a solid metal catalyst, inducing enantioselectivity in the hydrogenation of C=C bonds. acs.orgresearchgate.net The interaction between the cinchona alkaloid, the substrate, and the palladium surface dictates the degree of chiral induction. nih.gov While highly effective for many systems, the modularity of their framework allows for structural modifications to optimize catalytic performance for specific substrates. nih.gov

BINAP-Ru(II) Complexes: Ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are highly efficient catalysts for the asymmetric hydrogenation of a wide variety of unsaturated compounds, including α,β-unsaturated carboxylic acids. acs.orgacs.orgresearchgate.net Cationic BINAP-Ru(II) halide complexes, in particular, have demonstrated excellent diastereo- and enantioselectivities. researchgate.netepa.gov The versatility of these catalysts allows for fine-tuning through modification of the substituents on the BINAP ligand and the other ligands attached to the ruthenium center. researchgate.netepa.gov

The outcome of asymmetric hydrogenation is highly sensitive to various reaction parameters. The choice of solvent, hydrogen pressure, temperature, and the presence of additives can dramatically influence both the reaction rate and the enantiomeric excess (ee) of the product. researchgate.netepa.gov

Reaction Conditions: Studies on the asymmetric hydrogenation of related fluorinated substrates, such as (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate, have shown that solvents like trifluorotoluene (PhCF3) can provide slightly better enantioselectivity (94% ee) compared to others. nih.govresearchgate.net Lowering the catalyst loading and hydrogen pressure can also be optimized to maintain high enantioselectivity. nih.govresearchgate.net For instance, reducing H2 pressure from 10 bar to 5 bar has been successfully implemented in certain systems. nih.govresearchgate.net

Additives: The introduction of additives can significantly enhance catalytic performance. Amine additives, for example, can improve enantioselectivity by facilitating the desorption of the product from the catalyst surface. nih.gov In some cases, chiral bulky alcohol additives have been shown to enhance the enantioselectivity of ruthenium-catalyzed hydrogenations, even in protic solvents. rsc.org Additionally, achiral metal-organic frameworks (MOFs) have been used as additives to increase reactivity and facilitate catalyst recycling. lookchem.com

| Entry | Catalyst | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | Iridium-Azabicyclo-Oxazoline Phosphine Complex A | CH₂Cl₂ | 95 | 21 |

| 2 | Iridium-Thiazole N,P Complex B | CH₂Cl₂ | 91 | 91 |

| 3 | Catalyst D | CH₂Cl₂ | 99 | 92 |

| 4 | Catalyst D | PhCF₃ | - | 94 |

| 5 | Catalyst G | PhCF₃ | 99 | 96 |

Exploration of Chiral Auxiliary and Organocatalytic Approaches

Beyond metal-catalyzed hydrogenation, other stereoselective strategies are being explored for the synthesis of chiral fluorinated compounds.

Chiral Auxiliary Approaches: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the prochiral substrate. sigmaaldrich.com The auxiliary then directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com This method is a powerful tool in asymmetric synthesis for producing enantiomerically pure compounds. sigmaaldrich.comnih.gov For the synthesis of this compound, a chiral alcohol could be used to form an ester, which would then undergo a diastereoselective reaction before being hydrolyzed to yield the target chiral acid.

Organocatalytic Approaches: Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov This field has emerged as a powerful complement to metal catalysis and biocatalysis. For the synthesis of butenolide structures, which are related to the target compound, organocatalytic methods such as reductive coupling reactions have been employed. nih.gov For instance, a chiral amine catalyst like proline can be used to facilitate reactions between an aldehyde and an acidic C-H compound, establishing a new stereocenter with high enantioselectivity. nih.gov The development of organocatalytic methods for the direct asymmetric functionalization of trifluoromethylated substrates remains an active area of research. nih.gov

Enzymatic and Biocatalytic Strategies for Fluorinated Carboxylic Acid Derivatives

Enzymes offer remarkable selectivity under mild reaction conditions, making them attractive catalysts for the synthesis of chiral molecules. nih.govresearchgate.net The synthesis of fluorinated compounds, in particular, has benefited from the application of various biocatalytic methods. nih.govresearchgate.net

Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. mdpi.com In the context of fluorinated 3-arylcarboxylic acids, the hydrolysis of a racemic ester can be performed enantioselectively. mdpi.com For example, lipase (B570770) from Burkholderia cepacia can selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester and the product acid in high enantiomeric excess. mdpi.com This allows for the separation of both enantiomers from a single racemic starting material. A variety of enzymes, including cytochrome P450 enzymes, aldolases, and transaminases, have been investigated for the synthesis of diverse fluorinated compounds. nih.govresearchgate.net

| Enzyme Class | Example Enzyme | Application |

|---|---|---|

| Lipase | Amano PS (from Burkholderia cepacia) | Kinetic resolution of fluorinated arylcarboxylic acid esters. mdpi.com |

| Hydrolase | Esterases | Enantioselective hydrolysis of racemic esters. mdpi.com |

| Oxidoreductase | Cytochrome P450 | Synthesis of α-CF₃ organoborons. researchgate.net |

| Lyase | Aldolases | Formation of C-C bonds in fluorinated compound synthesis. nih.govresearchgate.net |

| Transferase | Transaminases | Synthesis of chiral fluorinated amines. nih.govresearchgate.net |

Process Optimization and Scalability Considerations

Moving from a laboratory-scale discovery to a large-scale industrial process requires significant optimization. Key considerations include maximizing yield and selectivity while minimizing costs, energy consumption, and waste. For the synthesis of this compound via asymmetric hydrogenation, catalyst performance is critical.

Optimization studies focus on reducing catalyst loading to the lowest possible level without sacrificing efficiency. nih.gov For example, successful hydrogenations have been reported with catalyst loadings as low as 0.5 mol%. researchgate.net The reusability of the catalyst is another major factor. While homogeneous catalysts like BINAP-Ru(II) can be challenging to recover, strategies such as immobilization on solid supports or the use of additives like MOFs that adsorb the catalyst can facilitate separation and recycling. lookchem.com

The scalability of the synthesis has been demonstrated in related systems. For instance, the asymmetric hydrogenation of a fluoromethylated olefin to produce an enantioenriched product was successfully performed on a gram-scale with high yield (97%) and enantioselectivity (96% ee). nih.gov Such demonstrations are crucial for proving the industrial viability of a synthetic route. The selection of safe, environmentally benign, and cost-effective solvents and reagents is also a primary concern during process optimization.

Evaluation of Catalytic Efficiency and Reaction Yields

The efficiency and yield of synthetic routes producing trifluoromethylated compounds are heavily dependent on the choice of catalyst. Various catalytic systems have been explored for reactions that are integral to forming the backbone of or introducing the trifluoromethyl group to precursors of the target acid.

Lewis acids are frequently employed to catalyze key bond-forming steps. For instance, in reactions analogous to the construction of the butenoic acid skeleton, catalysts like boron trifluoride etherate and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been evaluated. It has been found that even a catalytic amount (10 mol%) of TMSOTf can produce a higher yield (78%) compared to a full equivalent of boron trifluoride etherate (68%) in certain cyclization reactions. researchgate.net

Another critical step in many synthetic routes is the introduction of the CF3 group. Nucleophilic trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (TMS-CF3) can be catalyzed by sources of fluoride (B91410) ions, such as cesium fluoride (CsF). organic-chemistry.org This method has been shown to be highly efficient for the trifluoromethylation of trans-enones, yielding α-trifluoromethyl silyl (B83357) ethers which can be subsequently hydrolyzed to the corresponding alcohols in over 90% isolated yield. organic-chemistry.org The high yields underscore the catalytic efficiency of CsF in this transformation. organic-chemistry.org Furthermore, silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids presents another viable, high-yield pathway. researchgate.net

The following table summarizes the performance of different catalysts in relevant synthetic transformations.

| Catalyst | Reactants | Product Type | Yield | Reference |

| Boron Trifluoride Etherate (1 equiv.) | Benzaldehyde and an enoate | Oxygenated heterocycle | 68% | researchgate.net |

| Trimethylsilyl Trifluoromethanesulfonate (10 mol%) | Benzaldehyde and an enoate | Oxygenated heterocycle | 78% | researchgate.net |

| Cesium Fluoride (catalytic) | trans-Chalcone and TMS-CF3 | trans-α-Trifluoromethyl silyl ether | 96% | organic-chemistry.org |

| Silver Nitrate (AgNO3) / K2S2O8 | Aliphatic carboxylic acids and (bpy)Cu(CF3)3 | Decarboxylative trifluoromethylation product | Good | researchgate.net |

Solvent Effects and Reaction Condition Optimization

The selection of solvent and the fine-tuning of reaction conditions such as temperature and reactant concentrations are critical for maximizing yield and selectivity in the synthesis of this compound and its precursors.

Solvents can significantly influence reaction outcomes. In Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane (B109758) (CH2Cl2) have been proven effective. researchgate.net For photocatalyzed trifluoromethylation reactions, optimization studies have identified that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol (B129727) (MeOH) can give the best results, with yields reaching up to 95%. organic-chemistry.org The choice of solvent can even influence the coordination sphere and molecular packing of resulting metal complexes, which can be relevant when organometallic reagents or catalysts are used. researchgate.net In some cases, a reactant can also serve as the solvent. For example, in Friedel-Crafts acylation steps, using toluene (B28343) as both the reactant and solvent simplifies the process, makes it more economical, and avoids the need for a separate reaction solvent. google.com

Optimization of other parameters is equally important. Temperature can have a pronounced effect; for instance, a decrease in temperature has been shown to lower the yield in certain trifluoromethylated arene syntheses. researchgate.net Conversely, some reactions are performed at specific temperatures to achieve optimal results, such as the 40 °C used in a blue LED-irradiated trifluoromethylation. organic-chemistry.org The stoichiometry of reagents is also a key factor. In a Friedel-Crafts acylation to produce a precursor, using 10 to 15 times the weight of toluene relative to the starting butanoic acid derivative is preferred. google.com

The table below illustrates the impact of various reaction conditions on synthetic outcomes.

| Condition Parameter | Variation | Observation | Reference |

| Solvent | Dichloromethane (CH2Cl2) | Smooth reaction with Lewis acid catalyst | researchgate.net |

| Solvent | Methanol (MeOH) / DMSO | Optimal for photocatalyzed trifluoromethylation (up to 95% yield) | organic-chemistry.org |

| Solvent | Toluene | Acts as both reactant and solvent, simplifying the process | google.com |

| Temperature | Decrease from optimal | Resulted in decreased product yield | researchgate.net |

| Temperature | 40 °C | Optimal for a specific blue LED-irradiated reaction | organic-chemistry.org |

| Reactant Ratio | Toluene: 10-15x weight of starting acid | Preferred ratio for a Friedel-Crafts acylation | google.com |

Emerging Sustainable Synthesis Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of organofluorine compounds. These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency. eurekalert.org

One significant advancement is the use of photoredox catalysis. Reactions initiated by visible light, such as blue LEDs, provide an energy-efficient alternative to traditional heating. organic-chemistry.org This approach has been successfully used for the introduction of trifluoromethyl groups and is described as a cost-effective and environmentally friendly method. organic-chemistry.org

Another green strategy is the reduction or elimination of solvents. Processes where a reactant also serves as the solvent, or reactions that can be run in water, minimize the use of volatile organic compounds, which are often costly and difficult to dispose of. google.com A process for preparing a related dione (B5365651) that does not require a separate reaction solvent at any stage has been noted for its cost savings and simplified post-reaction handling, making it suitable for large-scale commercial production. google.com

The choice of catalyst also plays a role in sustainability. The development of catalytic systems based on abundant and less toxic first-row transition metals, such as nickel, is gaining traction for various fluoromethylation reactions. researchgate.net Furthermore, new synthetic protocols are being developed that use safer, easier-to-handle reagents and produce non-toxic byproducts like sodium chloride and potassium chloride, minimizing environmental impact. eurekalert.org These green synthetic processes are crucial for the future of chemical and industrial synthesis. eurekalert.org

Chemical Reactivity and Transformation Pathways of 4,4,4 Trifluoro 3 Phenyl 2 Butenoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of various derivatives and serving as a precursor for radical generation through decarboxylation.

Esterification and Amidation Reactions for Derivative Synthesis

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for creating derivatives with altered physical, chemical, and biological properties. While the ethyl ester of 4,4,4-trifluoro-3-phenyl-2-butenoic acid is a known compound, detailed research literature focusing specifically on a broad range of esterification and amidation reactions starting from the free acid is not extensively documented.

However, general methods for the synthesis of esters from carboxylic acids, such as Fischer esterification, are widely applicable. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Decarboxylative Processes and Radical Generation

The carboxylic acid moiety of this compound can be removed through decarboxylation, a process that generates radical intermediates. Fluoroalkyl carboxylic acids, particularly those with an α-CF3 group, present a high oxidation potential, making their use as fluoroalkyl radical sources challenging. researchgate.netnih.gov However, advanced catalytic methods have been developed to overcome this hurdle. These processes are valuable for forming new carbon-carbon bonds. nsf.gov

The process typically involves the activation of the carboxylic acid, for instance, into a redox-active ester. This activated species can then undergo single-electron reduction by an excited photocatalyst, leading to fragmentation and loss of CO2 to generate an alkyl radical. Concurrently, the photocatalyst, now in an oxidized state, can be regenerated by oxidizing another species in the reaction, which then couples with the generated alkyl radical. This method avoids the need for harsh external oxidants or reductants. chemrxiv.orgresearchgate.net

A significant advancement in the decarboxylation of challenging α-CF3 carboxylic acids is the use of dual metal photoelectrocatalysis. researchgate.netnih.gov This technique integrates a photoelectrocatalytic process, which generates radicals from the carboxylic acid, with classical transition metal catalysis (e.g., nickel catalysis) for cross-coupling. researchgate.netnih.gov

In this system, the high oxidation potential of the fluoroalkyl carboxylic acid is overcome by using a photoanode. Visible light irradiation induces a ligand-to-metal charge transfer (LMCT) process, often involving a cerium(III) species complexed with the carboxylate. This facilitates the oxidation and subsequent decarboxylation to form the fluoroalkyl radical at a much lower potential than direct oxidation would require. researchgate.net Simultaneously, at the cathode, a nickel precatalyst is reduced to an active Ni(I) species. This species undergoes oxidative addition with a coupling partner (e.g., an aryl iodide). The generated fluoroalkyl radical is then trapped by the Ni(II)-aryl complex to form a Ni(III) intermediate, which undergoes reductive elimination to yield the final coupled product and regenerate the active Ni(I) catalyst. researchgate.net This dual system enables the efficient and enantioselective synthesis of chiral compounds containing the CF3 group under mild conditions. researchgate.netnih.gov

Table 1: General Conditions for Dual Metal Photoelectrocatalytic Decarboxylative Coupling of α-CF3 Carboxylic Acids

| Component | Role / Example |

|---|---|

| α-CF3 Carboxylic Acid | Radical Precursor |

| Coupling Partner | Aryl Iodide (e.g., N-(4-iodophenyl)acetamide) |

| Photocatalyst System | Cerium(III) chloride (CeCl₃) |

| Cross-Coupling Catalyst | Nickel(II) chloride diglyme (B29089) (NiCl₂·diglyme) |

| Ligand | Chiral Pyridine-Oxazoline (Pyrox) Ligand |

| Additive | A4 (a specific additive mentioned in the source) |

| Electrolyte | Tetra-n-butylammonium tetrafluoroborate (B81430) (n-Bu₄NBF₄) |

| Electrodes | Carbon Anode (+), Platinum Cathode (-) |

| Solvent | Acetonitrile (B52724)/DMSO |

| Light Source | 390 nm Purple LEDs |

| Current | Constant Current (e.g., 2 mA) |

This table is based on a general procedure for the decarboxylative coupling of α-CF3 carboxylic acids and may be applicable to this compound. nih.gov

Reactivity of the α,β-Unsaturated System

The carbon-carbon double bond conjugated to the carbonyl group is susceptible to various addition reactions, including hydrogenation. The stereochemical outcome of these reactions is a key consideration.

Stereoselective Hydrogenation and Reduction Strategies

The reduction of the α,β-unsaturated double bond in this compound would yield 4,4,4-trifluoro-3-phenylbutanoic acid. Achieving stereoselectivity in this transformation to produce a specific enantiomer of the chiral product is a significant synthetic goal.

Despite the importance of such transformations, specific literature detailing the stereoselective hydrogenation or reduction of this compound or its simple esters was not identified in the performed search. General strategies for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids often rely on transition metal catalysts, such as those based on ruthenium or rhodium, complexed with chiral ligands. For example, ruthenium catalysts modified with chiral bisphosphines like PhTRAP have shown high enantioselectivity in the hydrogenation of substituted pyrroles, creating multiple chiral centers with high control. However, the direct applicability of these systems to the subject compound requires specific experimental validation, which is not currently present in the reviewed literature.

Nucleophilic Additions to the Activated Double Bond

The double bond in this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent carboxylic acid and the trifluoromethyl group. This renders the β-carbon of the butenoic acid chain a prime target for conjugate or Michael-type additions. wikipedia.orgacs.org This reaction is a fundamental method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electron-poor β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct. masterorganicchemistry.commasterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including soft nucleophiles like amines, thiols, and carbanions (such as those derived from malonates). wikipedia.orgresearchgate.netorganic-chemistry.org The use of nitrogen and sulfur nucleophiles are referred to as aza-Michael and sulfa-Michael reactions, respectively. wikipedia.orgresearchgate.net

Research on analogous β-trifluoromethyl-α,β-unsaturated ketones and esters has demonstrated efficient Michael additions. For instance, organocatalytic enantioselective sulfa-Michael additions of thiocarboxylic acids have been successfully performed on related ketones, highlighting the feasibility of such transformations. researchgate.net

Table 1: Representative Nucleophilic Additions

| Nucleophile Type | Example Nucleophile | Product Type | Potential Reaction Conditions |

|---|---|---|---|

| Carbon | Diethyl malonate | 1,5-Dicarbonyl compound | Basic catalyst (e.g., NaOEt) in ethanol |

| Nitrogen (Aza-Michael) | Aniline | β-Amino acid derivative | Organic solvent, possibly with a catalyst |

| Sulfur (Sulfa-Michael) | Thiophenol | β-Thioether acid derivative | Base catalyst or organocatalyst |

| Hydride | Sodium borohydride | Saturated carboxylic acid | Reduction conditions, solvent like THF/H₂O |

Cycloaddition Reactions (e.g., Diels-Alder) with Trifluorinated Butenoic Systems

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The rate and efficiency of the reaction are enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.comnih.gov The trifluoromethyl and carboxylic acid groups on the butenoic acid system fulfill this requirement effectively.

The reaction proceeds via a concerted mechanism, forming a new six-membered ring. lu.seyoutube.com The stereochemistry of the substituents on both the diene and the dienophile is retained in the resulting cyclohexene (B86901) product, making the reaction highly stereospecific. masterorganicchemistry.com While specific studies on this compound as a dienophile are not broadly documented, the reactivity of similar trifluoromethyl-substituted alkenes in cycloadditions is well-established. bibliotekanauki.plresearchgate.net These reactions provide a powerful route to complex cyclic structures containing a trifluoromethyl group. researchgate.netnih.gov

Table 2: Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Expected Product | Key Features |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | This compound | Trifluoromethylated phenyl-substituted cyclohexenecarboxylic acid | Forms a highly substituted six-membered ring. |

| Cyclopentadiene | This compound | Bicyclic adduct (norbornene derivative) | Leads to the formation of bridged bicyclic systems. |

| Anthracene | This compound | Aromatic-fused bicyclic adduct | Reaction occurs across the central ring of anthracene. |

Transformations Involving the Trifluoromethyl and Phenyl Groups

Beyond the reactivity of the unsaturated acid moiety, the trifluoromethyl and phenyl groups offer further sites for chemical modification.

Nucleophilic Substitution at the Trifluoromethyl Group

Direct nucleophilic substitution at a trifluoromethyl group is an exceptionally challenging transformation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluoride (B91410) ion is a poor leaving group. Furthermore, the high electronegativity of the fluorine atoms makes the carbon atom of the CF₃ group electron-deficient, but this does not readily translate to susceptibility towards SN2-type reactions. The trifluoromethyl radical (•CF₃) is known to be electrophilic in character, in contrast to the more nucleophilic difluoromethyl radical (•CF₂H). nih.govresearchgate.net

Consequently, reactions involving the direct displacement of a fluorine atom from the CF₃ group in this compound by a typical nucleophile are not considered a viable pathway under standard conditions. semanticscholar.org Such transformations typically require highly specialized reagents or harsh conditions, often involving radical intermediates or organometallic species, which are not characteristic of simple nucleophilic substitution. science.gov Some reactions can lead to the loss of a trifluoromethyl group rather than substitution. science.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The substituent on the ring, the -CH=C(CF₃)COOH group, significantly influences both the reactivity of the ring and the orientation of the incoming electrophile. lumenlearning.com This substituent as a whole is strongly electron-withdrawing due to the combined inductive and resonance effects of the trifluoromethyl group and the α,β-unsaturated carboxylic acid system.

This electron-withdrawing nature deactivates the phenyl ring, making it less reactive towards electrophiles than benzene (B151609) itself. libretexts.org The deactivating effect directs incoming electrophiles primarily to the meta position. libretexts.orgpressbooks.pub This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho or para attack place the positive charge adjacent to the electron-withdrawing substituent, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement. youtube.com

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4,4,4-Trifluoro-3-(3-nitrophenyl)-2-butenoic acid |

| Bromination | Br₂ / FeBr₃ | 3-(3-Bromophenyl)-4,4,4-trifluoro-2-butenoic acid |

| Sulfonation | SO₃ / H₂SO₄ | 4,4,4-Trifluoro-3-(3-sulfophenyl)-2-butenoic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | No reaction expected due to strong deactivation |

Cross-Coupling Reactions for Extended Molecular Architectures

While the parent molecule is not directly suited for standard cross-coupling reactions, it can be readily modified to create a suitable substrate. This typically involves a two-step process: functionalization of the phenyl ring via electrophilic aromatic substitution, followed by a palladium-catalyzed cross-coupling reaction.

For example, bromination of the phenyl ring at the meta position (as described in 3.3.2) would yield 3-(3-bromophenyl)-4,4,4-trifluoro-2-butenoic acid. This aryl bromide is an excellent substrate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Reacting this bromo-derivative with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base would forge a new carbon-carbon bond, extending the molecular architecture. nih.gov This strategy allows for the synthesis of complex biaryl structures or the introduction of other functionalized aryl groups.

Table 4: Example of a Two-Step Cross-Coupling Strategy

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 3-(3-Bromophenyl)-4,4,4-trifluoro-2-butenoic acid |

| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4,4,4-Trifluoro-3-(biphenyl-3-yl)-2-butenoic acid |

Isomerism and Stereochemical Dynamics of 4,4,4 Trifluoro 3 Phenyl 2 Butenoic Acid

Geometric (E/Z) Isomerism Studies

The presence of a carbon-carbon double bond in 4,4,4-trifluoro-3-phenyl-2-butenoic acid gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The spatial arrangement of the trifluoromethyl, phenyl, and carboxylic acid groups around this double bond dictates the isomer and significantly influences the molecule's physical and chemical properties.

Control of E/Z Selectivity in Synthesis

The synthesis of this compound often yields a mixture of (E) and (Z) isomers, making the control of stereoselectivity a critical aspect of its preparation. The (E)-isomer has been successfully isolated and characterized by X-ray crystallography. nih.govnih.gov In its crystal structure, the molecule exhibits a dihedral angle of 76.34 (11)° between the benzene (B151609) ring and the ethylene (B1197577) plane. nih.govnih.gov Within the crystal lattice, molecules of the (E)-isomer are linked by O—H⋯O hydrogen bonds, forming chains that propagate along the google.com direction. nih.govnih.gov

Achieving a high degree of selectivity for one geometric isomer over the other typically depends on the chosen synthetic route and reaction conditions. While specific documented methods for the highly selective synthesis of the (Z)-isomer of this particular acid are not prevalent, general synthetic strategies for α,β-unsaturated acids, such as modifications of the Horner-Wadsworth-Emmons reaction, often allow for tuning the E/Z ratio through the choice of phosphonate (B1237965) reagent, base, and solvent. The synthesis of related fluorinated butenolides has shown that non-cyclisable Z-isomers can be prepared alongside their E-counterparts. researchgate.net

Crystallographic Data for (E)-4,4,4-trifluoro-3-phenyl-2-butenoic Acid

This interactive table summarizes key crystal structure data for the (E)-isomer.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₇F₃O₂ | nih.gov |

| Molecular Weight | 216.16 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.4093 (9) | nih.gov |

| b (Å) | 5.7749 (4) | nih.gov |

| c (Å) | 14.7469 (8) | nih.gov |

| β (°) | 96.300 (6) | nih.gov |

| Volume (ų) | 965.77 (11) | nih.gov |

Isomerization Mechanisms and Catalyzed Interconversions

The interconversion between (E) and (Z) isomers of α,β-unsaturated esters, including structures related to this compound, can be facilitated by catalysts. Lewis acids are known to catalyze the photoisomerization of conjugated butenoic and dienoic esters, shifting the photostationary state to be enriched in the thermodynamically less stable Z-isomer. researchgate.net For example, the irradiation of E α,β-unsaturated esters in the presence of ethylaluminum dichloride (EtAlCl₂) provides a useful method for preparing the Z-isomer. researchgate.net

This process is believed to occur through the complexation of the Lewis acid with the carbonyl oxygen of the ester or acid. This complexation enhances the selective excitation of the (E)-isomer and promotes a more efficient isomerization to the (Z)-isomer in the excited state. researchgate.net Similarly, boron trifluoride (BF₃) has been used to induce the cyclization of (E)-2-fluoroalkenoates, while also demonstrating the potential to catalyze isomerizations. researchgate.net It is proposed that these catalysts lower the energy barrier for rotation around the C2-C3 double bond, enabling interconversion between the geometric isomers. researchgate.netresearchgate.net

Catalysts for E/Z Isomerization of Related Unsaturated Esters

This table outlines catalysts and their observed effects on the isomerization of similar α,β-unsaturated compounds.

| Catalyst | Effect | Mechanism | Reference |

|---|---|---|---|

| Lewis Acids (e.g., EtAlCl₂, BF₃) | Shifts photoequilibrium toward the Z-isomer. | Complexation with carbonyl group, facilitating rotation around the C=C bond in the excited state. | researchgate.net |

| Brønsted Acids (e.g., Trifluoroacetic Acid) | Can catalyze isomerization and other subsequent reactions. | Protonation of the carbonyl, enabling bond rotation. | researchgate.net |

Chiral Induction and Enantiomeric Purity

When the phenyl group is asymmetrically substituted or if the molecule is involved in reactions creating a new stereocenter, this compound can be chiral. The development of methods to synthesize enantiomerically pure forms and to accurately determine their purity is crucial for applications in fields like medicinal chemistry.

Methods for Achieving and Determining Enantiomeric Excess (ee)

Achieving high enantiomeric excess (ee) in the synthesis of chiral fluorinated molecules is a significant area of research. nih.gov Asymmetric synthesis strategies are paramount, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. ekb.eg For instance, asymmetric synthesis using quinazolinone derivatives as chiral auxiliaries has been effective for producing α-alkylated acids with high enantioselectivity (90-98% ee). ekb.eg Similar principles can be applied to the synthesis of chiral derivatives of this compound. Asymmetric catalytic methods, including those using transition metals or organocatalysts, provide a direct route to chiral fluorinated compounds. nih.govnih.gov

Once a chiral compound is synthesized, determining its enantiomeric excess is essential. Several analytical techniques are commonly used:

Chiral High-Performance Liquid Chromatography (HPLC): This is a standard and powerful method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ekb.egresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chiral Derivatizing Agents (CDAs): The chiral acid can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra (e.g., in ¹H, ¹⁹F, or ³¹P NMR), and the integration of the corresponding signals allows for the quantification of the ee. researchgate.net

Chiral Solvating Agents (CSAs): Enantiomers can be distinguished in the presence of a chiral solvating agent, which forms transient diastereomeric complexes with different NMR chemical shifts, allowing for ee determination without chemical modification of the analyte. researchgate.net

Methods for Determination of Enantiomeric Excess (ee)

This table summarizes common analytical methods for quantifying the enantiomeric purity of chiral compounds.

| Method | Principle | Advantages | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct analysis, high accuracy, widely applicable. | ekb.egresearchgate.net |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) | Covalent bonding to a chiral agent creates diastereomers with distinct NMR signals for quantification. | Can provide absolute configuration information, high precision. | researchgate.netnih.gov |

Impact of Fluorine Substitution on Stereochemical Outcomes

The introduction of fluorine atoms or trifluoromethyl (CF₃) groups into organic molecules can profoundly influence their reactivity and stereochemistry. nih.govnih.gov The CF₃ group in this compound exerts a strong stereoelectronic effect that is critical in directing the outcome of asymmetric reactions.

The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can alter a molecule's stability, lipophilicity, and conformation. nih.gov In the context of stereochemistry, the bulky and strongly electron-withdrawing CF₃ group can:

Influence Transition State Geometry: In catalyzed reactions, the CF₃ group can sterically interact with the chiral catalyst or substrate, favoring one transition state over another and thereby leading to high diastereoselectivity or enantioselectivity. nih.gov

Modify Nucleophilicity and Electrophilicity: The electron-withdrawing nature of the CF₃ group affects the electron density of the adjacent double bond, influencing its reactivity towards nucleophiles or electrophiles and impacting the stereochemical course of addition reactions.

Dictate Stereoselectivity in Reductions: During the reduction of the double bond to create new stereocenters, the CF₃ group can direct the approach of the hydride reagent, leading to a preferred stereoisomer.

The challenge and opportunity in synthesizing chiral fluorinated compounds lie in understanding and harnessing these effects. nih.govsemanticscholar.org The development of chiral catalysts specifically designed to interact effectively with fluorinated substrates is a key area of research aimed at controlling stereochemical outcomes. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of molecules in solution. For fluorinated compounds like 4,4,4-trifluoro-3-phenyl-2-butenoic acid, both ¹H and ¹⁹F NMR are indispensable.

Applications of ¹⁹F NMR for Trifluoromethyl Group Analysis and Stereoisomer Ratios

¹⁹F NMR is particularly sensitive to the local electronic environment of the fluorine atoms. The trifluoromethyl (CF₃) group in this compound gives a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the adjacent phenyl and carboxylic acid groups.

In instances where stereoisomers, such as (E) and (Z) isomers, of this compound or its derivatives are present, ¹⁹F NMR can be a crucial tool for their identification and quantification. The different spatial arrangement of the substituents in stereoisomers leads to distinct magnetic environments for the CF₃ group, resulting in separate signals for each isomer. dioxin20xx.org The integration of these signals allows for the determination of the stereoisomer ratio in a mixture. researchgate.net For complex mixtures of fluorinated compounds, ¹⁹F NMR offers an unbiased analytical method that does not require prior knowledge of the specific fluorine-carbon bonds or functional groups present. researchgate.net

Detailed ¹H NMR for Olefinic and Hydrazone Geometry Analysis

While ¹⁹F NMR focuses on the fluorinated part of the molecule, ¹H NMR provides detailed information about the hydrocarbon framework. The olefinic proton (-CH=) in the butenoic acid chain gives a characteristic signal in the ¹H NMR spectrum. The coupling constant (J-value) between this proton and any adjacent protons can help determine the geometry around the double bond.

In derivatives of this compound, such as its hydrazone derivatives, ¹H NMR is vital for analyzing the geometry. For example, the presence of two sets of signals for certain protons in the ¹H NMR spectra of N⁶-arylhydrazone-8-azaadenine derivatives has been investigated to distinguish between conformational isomerism and proton migration. researchgate.net The analysis of ¹H and ¹³C NMR data, supported by theoretical calculations, has been used to characterize the tautomerism and isomerism in p-nitrophenylhydrazones.

Multidimensional NMR for Complex Structure Determination

For more complex derivatives or in cases of significant signal overlap in 1D NMR spectra, multidimensional NMR techniques are employed. elsevierpure.com Experiments like COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached and long-range coupled carbon atoms, respectively.

In the context of fluorinated molecules, specialized 2D NMR experiments can be particularly insightful. For instance, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can unambiguously assign the signals of the fluorinated parts of the molecule. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between atoms, which is crucial for determining stereochemistry and conformation in solution. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering a definitive picture of the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Crystal Structure Analysis and Conformation (e.g., (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid)

The crystal structure of (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid has been determined, revealing key conformational features. nih.govnih.goviucr.org In this isomer, the molecule adopts a specific three-dimensional arrangement. A significant finding is the dihedral angle between the benzene (B151609) ring and the plane of the ethylene (B1197577) group, which is reported to be 76.34 (11)°. nih.govnih.goviucr.org This twist indicates a non-planar relationship between the phenyl ring and the butenoic acid chain, likely due to steric hindrance between the phenyl group and the trifluoromethyl group.

Crystal Data for (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid nih.goviucr.org

| Parameter | Value |

| Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4093 (9) |

| b (Å) | 5.7749 (4) |

| c (Å) | 14.7469 (8) |

| β (°) | 96.300 (6) |

| Volume (ų) | 965.77 (11) |

| Z | 4 |

Investigation of Intermolecular Interactions (e.g., O-H···O Hydrogen Bonds, π-π Stacking)

The packing of molecules in the crystal lattice is dictated by a variety of intermolecular forces. In the crystal structure of (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid, the most prominent intermolecular interaction is the O-H···O hydrogen bond. nih.govnih.goviucr.org These hydrogen bonds link the carboxylic acid groups of adjacent molecules, forming chains that propagate along the researchgate.net direction. nih.govnih.goviucr.org This type of hydrogen bonding is a common and robust supramolecular synthon for carboxylic acids.

Hydrogen-Bond Geometry for (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid nih.gov

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| O1—H1···O2ⁱ | 0.97 (3) | 1.77 (3) | 2.715 (2) | 166 (3) |

Symmetry code: (i) -x, y-1/2, -z+1/2

While the primary report on the crystal structure of (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid emphasizes the O-H···O hydrogen bonds, the potential for other weak intermolecular interactions, such as C-H···F interactions and π-π stacking, also exists. The significant twist of the phenyl ring relative to the butenoic acid plane might influence how the aromatic rings pack, potentially leading to offset π-π stacking interactions with neighboring molecules. The presence of multiple fluorine atoms also introduces the possibility of C-H···F hydrogen bonds, which are recognized as influential in the packing of fluorinated organic compounds. ed.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the structure of novel compounds. For this compound, HRMS provides the exact mass of the molecular ion, which is invaluable for confirming its chemical formula.

The fragmentation pattern in mass spectrometry offers a roadmap to the molecule's structure. While specific HRMS data for this compound is not extensively published, the fragmentation can be predicted based on the known behavior of similar chemical moieties. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The presence of the stable phenyl group and the trifluoromethyl group would also significantly influence the fragmentation. The trifluoromethyl group (CF3) is highly electronegative and can lead to characteristic fragmentation patterns. Common losses would include the CF3 radical or HF. The stability of the phenyl cation would likely result in a prominent peak corresponding to this fragment.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [M-OH]⁺ | Varies | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | Varies | Loss of the carboxyl group. |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation, a common fragment for aromatic compounds. |

| [CF₃]⁺ | 69.0024 | Trifluoromethyl cation. |

Note: The exact m/z values would depend on the isotopic composition and the charge state of the ion.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for verifying the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this purpose. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net The purity is determined by the relative area of the main peak in the chromatogram.

Furthermore, this compound can exist as E and Z stereoisomers due to the double bond. HPLC can be employed to separate these diastereomers. The separation of positional isomers of similar compounds, like trifluorophenylacetic acid, has been successfully achieved using HPLC, indicating the potential for separating the stereoisomers of the target compound. researchgate.net Chiral HPLC, using a chiral stationary phase (CSP), would be necessary to separate the enantiomers if a chiral center is present. The separation of diastereomeric esters of related chiral acids has been demonstrated, suggesting a viable strategy would be to derivatize the carboxylic acid and then separate the resulting diastereomers on a standard silica (B1680970) gel column. nih.gov

Advanced Gas Chromatography for Enantioseparation of Related Acid Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, derivatization is required prior to GC analysis. nih.gov For the enantioseparation of this compound, the acid would first need to be converted into a more volatile derivative, such as an ester.

The resulting chiral esters can then be separated on a GC equipped with a chiral stationary phase. For instance, the enantiomers of 2-phenylcarboxylic acid esters have been successfully separated using capillary gas chromatography with cyclodextrin-based chiral stationary phases. nih.govchrom-china.com This approach allows for the determination of the enantiomeric excess of the compound.

Derivatization Techniques for Enhanced Analytical Characterization

Derivatization is a key strategy to improve the analytical properties of compounds for techniques like GC-MS and HPLC.

Chemical Derivatization for Spectroscopic Analysis

Chemical derivatization of this compound can enhance its detectability and improve its chromatographic behavior. For GC-MS analysis, esterification is a common derivatization method for carboxylic acids. Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst can be used. nih.gov However, due to the hazardous nature of diazomethane, alternative methods are often preferred. nih.gov Another approach is amidation, for example, using 2,4-difluoroaniline (B146603) and N,N′-dicyclohexylcarbodiimide (DCC), to produce anilide derivatives that are readily analyzable by GC. nih.gov

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection. For example, 4,4,4-trifluoro-1-phenyl-1,3-butanedione has been used in the synthesis of ketoimines through Schiff base condensation, a reaction that could potentially be adapted for derivatizing related compounds. sigmaaldrich.com

Comparison of Derivatization Methodologies for Quantitative Analysis

The choice of derivatization method is critical for accurate quantitative analysis. The ideal method should be rapid, reproducible, and result in a stable derivative with high yield.

For perfluorinated carboxylic acids (PFCAs), a class of compounds related to the target acid, various derivatization methods for GC-MS have been compared. Esterification methods were found to be less effective for short-chain PFCAs. nih.gov In contrast, amidation using 2,4-difluoroaniline and DCC successfully derivatized a range of PFCA analogs. nih.gov More recently, a rapid derivatization method using diphenyl diazomethane has been developed for the quantitation of PFCAs, offering a reaction time of less than a minute. nih.govacs.orgscispace.com

For quantitative analysis, it is also crucial to validate the method by assessing parameters such as linearity, limit of detection (LOD), and recovery. For example, a method for PFCA analysis involving solid-phase extraction followed by amidation and GC-MS showed good accuracy and precision. nih.gov

Table 2: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

| Derivatization Reagent | Target Analyte Class | Analytical Technique | Advantages | Disadvantages |

| Diazomethane | Carboxylic Acids | GC-MS | Generates good results. nih.gov | Highly toxic and explosive. nih.gov |

| Acidic Isopropanol | Perfluorooctane sulfonate (PFOS) and PFCAs (>C6) | GC-MS | Safer alternative to diazomethane. nih.gov | Not effective for shorter chain PFCAs. nih.gov |

| 2,4-Difluoroaniline / DCC | C4–C12 PFCAs | GC-MS | Successfully derivatizes a range of PFCAs. nih.gov | Requires optimization of reaction conditions. |

| Diphenyl diazomethane | C2–C14 PFCAs | GC-MS | Rapid reaction (<1 min). nih.govacs.orgscispace.com | May require specific handling procedures. |

Theoretical and Computational Investigations of 4,4,4 Trifluoro 3 Phenyl 2 Butenoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. researchgate.net These methods are used to optimize molecular geometry, determine electronic characteristics, and predict reactivity. For 4,4,4-trifluoro-3-phenyl-2-butenoic acid, such calculations are essential for understanding the influence of its distinct functional groups—the carboxylic acid, the phenyl ring, and the trifluoromethyl group.

The electronic structure of a molecule is foundational to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. libretexts.org The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO relates to its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher polarizability and greater reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich regions, namely the phenyl ring and the carbon-carbon double bond. In contrast, the LUMO is likely distributed over the electron-withdrawing carboxylic acid and trifluoromethyl groups.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters Note: The following values are representative examples based on similar compounds and are for illustrative purposes.

| Parameter | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Represents electron-donating ability; higher values indicate better donation. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Represents electron-accepting ability; lower values indicate better acceptance. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijcce.ac.ir |

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. bhu.ac.in It uses a color scale to show regions of varying electrostatic potential, predicting sites for electrophilic and nucleophilic attack. ajchem-a.com Red areas, indicating negative potential, are electron-rich and susceptible to electrophilic attack, while blue areas, indicating positive potential, are electron-poor and attract nucleophiles. bhu.ac.in In this compound, the MEP would show strong negative potential (red) around the oxygen atoms of the carboxylic acid and the fluorine atoms of the trifluoromethyl group. A region of strong positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. researchgate.net

Table 2: Global Reactivity Descriptors Definitions are based on Koopmans' theorem, where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO. ijcce.ac.ir

| Descriptor | Formula | Significance |

| Electronegativity | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. ijcce.ac.ir |

| Chemical Hardness | η = (I - A) / 2 | Measures resistance to change in electron distribution; harder molecules have larger HOMO-LUMO gaps. researchgate.net |

| Global Softness | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. researchgate.net |

| Electrophilicity Index | ω = χ² / (2η) | Measures the propensity to accept electrons; a high value indicates a good electrophile. ijcce.ac.ir |

These descriptors collectively suggest that the presence of the electron-withdrawing trifluoromethyl and carboxyl groups would impart a significant electrophilic character to the molecule.

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. Furthermore, rotation around the single bonds (C-C and C-Ph) gives rise to various conformers. Computational conformational analysis involves calculating the potential energy of these different spatial arrangements to identify the most stable (lowest energy) structures.

The crystal structure of the (E)-isomer has been determined, providing precise experimental data for a specific conformation. nih.gov In this solid-state structure, the dihedral angle between the benzene (B151609) ring and the ethylene (B1197577) plane is 76.34 (11)°. nih.gov This significant twist from planarity is likely due to steric hindrance between the phenyl ring and the other substituents on the double bond. Theoretical calculations can explore the energy landscape of both the (E) and (Z) isomers, mapping the energy changes associated with bond rotations to find all local and global energy minima.

Table 3: Hypothetical Relative Energies of Isomers and Conformers Note: This table is illustrative. Actual energy differences would require specific DFT calculations.

| Isomer/Conformer | Description | Relative Energy (kJ/mol) | Expected Stability |

| (E)-isomer, anti-periplanar | Phenyl and carboxyl groups are on opposite sides of the C=C bond. | 0 (Reference) | High (often the global minimum) |

| (E)-isomer, syn-periplanar | Rotation around C-C single bond. | +5 to 15 | Less stable due to steric clash. |

| (Z)-isomer, anti-periplanar | Phenyl and carboxyl groups are on the same side of the C=C bond. | +10 to 30 | Generally less stable than (E)-isomer due to significant steric hindrance. |

| (Z)-isomer, syn-periplanar | Rotation around C-C single bond. | +15 to 40 | Least stable conformer. |

Understanding how a molecule reacts requires identifying the transition state (TS)—the highest energy point along a reaction coordinate. acs.org Computational modeling is a powerful tool for locating these transition states and elucidating reaction mechanisms. For this compound, this could apply to its synthesis or its participation in reactions like Michael additions or aldol-type condensations. nih.gov

By modeling a proposed reaction pathway, such as the addition of a nucleophile to the double bond, chemists can calculate the structure and energy of the transition state. This information reveals the activation energy barrier, which determines the reaction rate, and provides insight into the stereochemical outcome of the reaction. nih.gov For example, modeling the approach of a nucleophile can explain why it adds to a specific face of the molecule, leading to a particular stereoisomer.

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a molecule within a larger system, such as in solution or in the solid state, over a period of time.

The interactions between molecules govern physical properties like solubility, melting point, and crystal packing. MD simulations can predict these interactions.

In Solution: The behavior of this compound in a solvent is determined by its interactions with the solvent molecules. MD simulations can model this environment.

In polar protic solvents (e.g., water, ethanol): The carboxylic acid group would form strong hydrogen bonds with the solvent. The trifluoromethyl group, while polar, is a poor hydrogen bond acceptor but can still engage in dipole-dipole interactions.

In polar aprotic solvents (e.g., DMSO, acetone): The solvent can accept a hydrogen bond from the carboxylic acid's -OH group.

In non-polar solvents (e.g., hexane, toluene): The molecule is likely to form hydrogen-bonded dimers with itself, as seen in the solid state, to shield the polar carboxylic acid groups from the non-polar environment. The phenyl group would favorably interact with aromatic solvents like toluene (B28343) through π-π stacking.

MD simulations can quantify the preferential accumulation of certain solvents near different parts of the molecule, providing a detailed picture of its solvation shell.

Dynamic Behavior and Flexibility of the Molecular Structure

The dynamic behavior and structural flexibility of this compound are crucial for understanding its reactivity and interactions in various chemical environments. While comprehensive molecular dynamics simulations specifically for this compound are not extensively documented in publicly available literature, significant insights can be drawn from its crystalline structure and the general principles of conformational analysis. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

In solution or in the gas phase, the molecule is expected to exhibit greater conformational freedom. The primary modes of flexibility would involve rotation around the C2-C3 single bond and the C3-phenyl single bond. Conformational analysis, a method used to study the energetics of different rotational isomers (rotamers), is essential for understanding the stability of various conformations. lumenlearning.comlibretexts.org The potential energy of the molecule changes as these bonds rotate, leading to various staggered and eclipsed forms. The most stable conformations will be those that minimize steric strain and other unfavorable interactions. libretexts.orgmasterorganicchemistry.com For instance, in similar systems, "gauche" interactions between bulky groups can destabilize a conformation relative to an "anti" conformation where these groups are positioned 180° apart. libretexts.orgmasterorganicchemistry.com

To fully elucidate the dynamic behavior, molecular dynamics (MD) simulations would be invaluable. Such simulations could model the movement of atoms over time, providing a detailed picture of the conformational landscape, including the energy barriers between different rotamers. This would allow for the identification of the most populated conformations in a given environment and the timescale of transitions between them.

Table 1: Crystallographic Data for (E)-4,4,4-Trifluoro-3-phenyl-2-butenoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₇F₃O₂ | nih.gov |

| Molecular Weight | 216.16 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a | 11.4093 (9) Å | nih.gov |

| b | 5.7749 (4) Å | nih.gov |

| c | 14.7469 (8) Å | nih.gov |

| β | 96.300 (6)° | nih.gov |

| Volume | 965.77 (11) ų | nih.gov |

| Dihedral Angle (Benzene Ring to Ethylene Plane) | 76.34 (11)° | nih.govnih.gov |

In Silico Prediction in Synthetic Design and Optimization

In silico methods, particularly those based on quantum chemistry, are powerful tools for designing and optimizing synthetic routes to complex molecules like this compound. These computational approaches can provide insights into reaction mechanisms, catalyst performance, and selectivity, thereby reducing the need for extensive empirical experimentation.

While specific computational screening studies for the synthesis of this compound are not prominent in the surveyed literature, the methodology for such investigations is well-established. The synthesis of α,β-unsaturated carboxylic acids often involves condensation reactions, such as the Knoevenagel or Wittig-type reactions. For instance, a plausible route could be a Horner-Wadsworth-Emmons (HWE) reaction between a phenyl-substituted aldehyde and a trifluoromethylated phosphonate (B1237965) ylide.

Computational screening would involve modeling the reaction with a variety of catalysts and reagents to predict their efficacy. Density Functional Theory (DFT) is a common method for these studies, as it provides a good balance between accuracy and computational cost. Researchers can calculate the activation energies for key steps in the catalytic cycle for different catalysts. A lower activation energy generally corresponds to a faster reaction rate.

For example, in a hypothetical HWE synthesis, different bases are required to generate the phosphonate carbanion. Computational models could predict the relative efficacy of bases like sodium hydride, potassium tert-butoxide, or DBU by calculating the energetics of the deprotonation step. Similarly, if a metal catalyst were employed, DFT could be used to screen different metals and ligand combinations to identify the most promising candidates for promoting the desired transformation.

Table 2: Illustrative Data from a Hypothetical Catalyst Screening for a Key Synthetic Step

| Catalyst/Reagent System | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|

| Catalyst A + Reagent X | 25.4 | 1.0 |

| Catalyst B + Reagent X | 22.1 | 15.8 |

| Catalyst C + Reagent Y | 28.9 | 0.1 |

| Catalyst D + Reagent Y | 20.5 | 50.2 |

Note: This table is for illustrative purposes to show the type of data generated from computational screening and does not represent actual experimental or calculated values for the synthesis of this compound.

A significant challenge in the synthesis of this compound is controlling the stereoselectivity of the double bond, leading to either the (E) or (Z) isomer. In silico methods can be instrumental in predicting and understanding the origins of this selectivity.

In reactions like the Horner-Wadsworth-Emmons olefination, the ratio of E to Z isomers is influenced by the nature of the reactants, the phosphonate reagent used, and the reaction conditions. Computational modeling of the reaction mechanism can reveal the transition state energies for the pathways leading to the E and Z products. The difference in these activation energies can be used to predict the isomer ratio. For example, modified Still-Gennari-type reagents are known to favor the formation of Z-alkenes. A computational study could explore the steric and electronic interactions in the transition states that lead to this preference.

Furthermore, computational models can help in predicting reaction yields by identifying potential side reactions and non-productive pathways. By comparing the activation energies of the desired reaction with those of potential side reactions, it is possible to estimate the chemoselectivity and, consequently, the theoretical yield under specific conditions. This information is invaluable for optimizing reaction conditions to maximize the formation of the desired product.

Table 3: Illustrative Data for Predicted Reaction Selectivity

| Reaction Pathway | Calculated Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Pathway to (E)-isomer | 18.2 | ~95% |

| Pathway to (Z)-isomer | 19.8 | ~5% |

| Side-reaction Pathway | 22.5 | Minimal |

Note: This table is for illustrative purposes to show the type of data generated from computational predictions of selectivity and does not represent actual experimental or calculated values for the synthesis of this compound.

Applications in Advanced Organic Synthesis and Functional Materials Science

4,4,4-Trifluoro-3-phenyl-2-butenoic Acid as a Building Block

The strategic placement of the trifluoromethyl group alongside a reactive carboxylic acid and a phenyl ring destines this compound for a significant role as a foundational element in the synthesis of elaborate chemical structures.

Precursor for the Synthesis of Complex Organic Molecules

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com Trifluoromethylated building blocks are therefore highly sought after for the synthesis of new pharmaceutical candidates. mdpi.com While direct synthetic applications of this compound are an emerging area of research, its structural motifs are present in various bioactive compounds. For instance, related trifluoromethyl-containing pyrazoles are key components in nonsteroidal anti-inflammatory drugs like Celecoxib. google.com The synthesis of such complex heterocyclic systems often relies on the availability of versatile fluorinated precursors. nih.gov

The reactivity of the carboxylic acid and the double bond in this compound allows for a variety of chemical transformations, making it a potential starting material for the synthesis of diverse molecular architectures, including bioactive N-heterocycles. digitellinc.comijnrd.org

Role in the Construction of Fluorinated Scaffolds for Chemical Research